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Compound of Interest

Compound Name: Triphenoxyvinylsilane

Cat. No.: B103467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

triphenoxyvinylsilane, a key organosilicon compound. Due to the limited availability of direct

experimental spectra in public databases, this guide presents predicted spectroscopic data

obtained from validated computational models, supplemented with data from analogous

compounds. Detailed experimental protocols for obtaining such data are also provided to

facilitate laboratory analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical

shifts for triphenoxyvinylsilane.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for

Triphenoxyvinylsilane
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J) in Hz

Vinyl (-CH=) 6.10 - 6.20
Doublet of Doublets

(dd)

Jtrans ≈ 14 Hz, Jcis ≈

7 Hz

Vinyl (=CH₂) 5.80 - 5.90
Doublet of Doublets

(dd)

Jtrans ≈ 14 Hz, Jgem

≈ 2 Hz

Vinyl (=CH₂) 5.50 - 5.60
Doublet of Doublets

(dd)

Jcis ≈ 7 Hz, Jgem ≈ 2

Hz

Aromatic (ortho-H) 7.30 - 7.40 Multiplet (m) -

Aromatic (meta-H) 7.10 - 7.20 Multiplet (m) -

Aromatic (para-H) 7.00 - 7.10 Multiplet (m) -

Note: Predicted values are based on computational models and may vary slightly from

experimental results.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Triphenoxyvinylsilane

Carbon Atom Predicted Chemical Shift (ppm)

Vinyl (-CH=) 136.0 - 138.0

Vinyl (=CH₂) 133.0 - 135.0

Aromatic (C-O) 152.0 - 154.0

Aromatic (ortho-C) 120.0 - 122.0

Aromatic (meta-C) 129.0 - 131.0

Aromatic (para-C) 124.0 - 126.0

Note: Predicted values are based on computational models and may vary slightly from

experimental results.
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Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The predicted IR absorption bands for triphenoxyvinylsilane are detailed below.

Table 3: Predicted FT-IR Spectral Data for Triphenoxyvinylsilane

Wavenumber (cm⁻¹) Intensity Assignment

3070 - 3050 Medium C-H stretch (Aromatic & Vinyl)

1600 - 1580 Strong C=C stretch (Aromatic)

1490 - 1470 Strong C=C stretch (Aromatic)

1410 - 1390 Medium =CH₂ scissoring

1240 - 1200 Strong Si-O-C stretch (asymmetric)

1020 - 1000 Strong Si-O-C stretch (symmetric)

970 - 950 Strong =C-H out-of-plane bend (trans)

760 - 740 Strong
C-H out-of-plane bend

(monosubstituted benzene)

700 - 680 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Note: Predicted values are based on computational models and data from analogous

triphenoxysilane compounds.[1]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The expected major fragments for triphenoxyvinylsilane under electron ionization

are listed below.

Table 4: Predicted Mass Spectrometry (m/z) Data for Triphenoxyvinylsilane
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m/z Proposed Fragment Ion

346 [M]⁺ (Molecular Ion)

269 [M - C₆H₅O]⁺

253 [M - C₆H₅O - O]⁺

193 [M - 2(C₆H₅O)]⁺

94 [C₆H₅OH]⁺

77 [C₆H₅]⁺

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for

organosilicon compounds.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are representative for liquid organosilane samples.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of triphenoxyvinylsilane in 0.6-0.7

mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 160 ppm).

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation: As triphenoxyvinylsilane is a liquid, a thin film can be prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.[3]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample-loaded plates in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of triphenoxyvinylsilane in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct

infusion or through a gas chromatography (GC-MS) interface.
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Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.[4][5]

Data Acquisition:

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

The instrument will separate the resulting ions based on their mass-to-charge ratio, and a

detector will record their abundance.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of triphenoxyvinylsilane.
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Spectroscopic Analysis Workflow for Triphenoxyvinylsilane
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.gelest.com/wp-content/uploads/5000A_Section1_InfraredAnalysis.pdf
https://www.sigmaaldrich.com/US/en/products/analytical-chemistry/analytical-chromatography/solvents/nmr-solvents
https://www.researchgate.net/profile/Azhar-Haidry/post/what_is_the_easiest_process_for_doing_FTIR_analysis_for_the_biodegradable_packaging_films/attachment/5c3d83bdcfe4a764551101c5/AS%3A715229012963329%401547535293815/download/how-to-prepare-ir-samples.pdf
https://www.acdlabs.com/blog/a-beginners-guide-to-mass-spectrometry-types-of-ionization-techniques/
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.benchchem.com/product/b103467#spectroscopic-data-of-triphenoxyvinylsilane-nmr-ir-ms
https://www.benchchem.com/product/b103467#spectroscopic-data-of-triphenoxyvinylsilane-nmr-ir-ms
https://www.benchchem.com/product/b103467#spectroscopic-data-of-triphenoxyvinylsilane-nmr-ir-ms
https://www.benchchem.com/product/b103467#spectroscopic-data-of-triphenoxyvinylsilane-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b103467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

